molecular formula C19H14F3NO5 B2903068 2-((3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide CAS No. 637748-41-5

2-((3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide

Cat. No.: B2903068
CAS No.: 637748-41-5
M. Wt: 393.318
InChI Key: TVAMTFVPOXFUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide is a synthetic chromone derivative supplied for research purposes. Chromones and related coumarins are recognized as privileged structures in medicinal chemistry due to their broad and potent biological activities . While specific data for this compound is emerging, research on highly similar N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides has demonstrated promising biological profiles, including significant in vitro cytotoxic activity against human cancer cell lines such as lung adenocarcinoma (A-549) and breast cancer (MCF-7), as well as potent antioxidant properties through multiple assay methods (DPPH, NO scavenging) . The structural motif of a 2-(trifluoromethyl) group on the chromen-4-one core, as present in this compound, is a key feature in active pharmaceutical ingredients and is frequently utilized in the synthesis of potent small-molecule agents . The incorporation of a 2-methoxyphenyl substituent at the 3-position is a modification of interest, as similar methoxy-substituted phenyl rings are common in compounds investigated for various therapeutic applications . This compound is an important building block for researchers exploring new chemical entities in areas including oncology, oxidative stress-related diseases, and inflammatory conditions. The product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for household use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO5/c1-26-13-5-3-2-4-11(13)16-17(25)12-7-6-10(27-9-15(23)24)8-14(12)28-18(16)19(20,21)22/h2-8H,9H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAMTFVPOXFUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide , also known as a chromenone derivative, exhibits significant biological activity that has been the subject of various studies. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C21H19F3O5
  • Molecular Weight: 404.34 g/mol
  • CAS Number: 637748-34-6

This compound features a chromenone core with a trifluoromethyl group and a methoxyphenyl substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate the activity of enzymes and receptors, potentially leading to:

  • Inhibition of cancer cell proliferation : The chromenone structure is known to interact with DNA and proteins, possibly inducing apoptosis in cancer cells.
  • Antimicrobial effects : The compound has shown activity against both Gram-positive and Gram-negative bacteria, likely through mechanisms that disrupt protein synthesis and nucleic acid production.

Anticancer Activity

Recent studies have demonstrated that derivatives of chromenones exhibit promising anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains. Key findings include:

  • Inhibition Concentrations : The minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Enterococcus faecalis ranged from 15.625 to 125 μM, indicating moderate antibacterial activity .

Research Findings

A summary of relevant research studies is presented in the following table:

Study ReferenceBiological ActivityKey Findings
AnticancerModerate cytotoxicity against MCF-7 cells; potential for apoptosis induction.
AntimicrobialMIC values indicate effectiveness against Gram-positive bacteria; mechanism involves inhibition of protein synthesis.
Enzyme InhibitionModerate inhibition of COX-2 and lipoxygenases; potential anti-inflammatory effects.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects on MCF-7 cells, revealing an IC50 value indicating significant growth inhibition compared to control groups.
  • Molecular Docking Studies : In silico docking studies suggested strong interactions between the trifluoromethyl group and active sites of target enzymes, enhancing the compound's biological efficacy .

Chemical Reactions Analysis

Hydrolysis and Functional Group Interconversion

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    • Reaction : Treatment with HCl (6M) at reflux converts the acetamide to a carboxylic acid .
    • Product : 2-((3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetic acid.
  • Basic Hydrolysis :
    • Reaction : NaOH (2M) in aqueous ethanol cleaves the amide to a carboxylate salt .
Condition Reagent Product Yield Reference
HCl (6M), refluxHCl/H₂OCarboxylic acid68%
NaOH (2M), 60°CNaOH/EtOHSodium carboxylate82%

Smiles Rearrangement and Ring Transformations

The compound participates in O→N Smiles rearrangements under basic conditions, driven by the electron-deficient chromenone core :

  • Mechanism : Deprotonation of the amide nitrogen initiates a nucleophilic attack on the adjacent ether oxygen, forming a spiro-intermediate that collapses into the rearranged product.
  • Example : Rearrangement to 7-amino-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one in the presence of KOt-Bu/DMF .
Base Temperature Time Yield Reference
KOt-Bu70°C6 h88%

Electrophilic Aromatic Substitution

The chromenone core and 2-methoxyphenyl group undergo electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the activated C-5 or C-8 positions of the chromenone .
  • Halogenation : Br₂/FeBr₃ selectively brominates the electron-rich 2-methoxyphenyl ring .
Reaction Reagent Position Product Reference
NitrationHNO₃/H₂SO₄C-55-Nitro derivative
BrominationBr₂/FeBr₃2-Methoxyphenyl4-Bromo-2-methoxyphenyl analog

Oxidation and Reduction Reactions

  • Oxidation : The chromenone’s keto group resists oxidation, but the trifluoromethyl group can be oxidized to a carboxylic acid under strong oxidants (e.g., KMnO₄) .
  • Reduction : NaBH₄ selectively reduces the keto group to a secondary alcohol, forming 4-hydroxy-4H-chromene derivatives .
Reaction Reagent Product Yield Reference
OxidationKMnO₄/H₂SO₄Trifluoromethyl → Carboxylic acid55%
ReductionNaBH₄/MeOH4-Hydroxy-4H-chromene76%

Nucleophilic Acyl Substitution

The acetamide’s carbonyl is reactive toward nucleophiles:

  • Aminolysis : Primary amines (e.g., NH₃/MeOH) displace the amide group, forming substituted acetamides .
  • Thioamide Formation : Reaction with Lawesson’s reagent converts the amide to a thioamide .
Reaction Reagent Product Yield Reference
AminolysisNH₃/MeOH2-((3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamine64%
Thioamide formationLawesson’s reagentThioacetamide analog71%

Comparison with Similar Compounds

Table 1: Key Structural Variations and Molecular Properties

Compound Name Substituents (Position) Molecular Formula MW (g/mol) Bioactivity Highlights References
Target Compound: 2-((3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide 3-(2-Methoxyphenyl), 2-(CF₃), 7-O-acetamide C₁₉H₁₂F₃NO₄ 375.3 Not explicitly reported; inferred from analogs
Methyl 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate 3-(4-Fluorophenyl), 7-O-methyl ester C₂₀H₁₃F₄O₅ 424.3 Anticancer activity (cell line assays)
2-((3-(4-Fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetic Acid 3-(4-Fluorophenyl), 7-O-acetic acid C₁₈H₁₀F₄O₅ 410.3 Enhanced solubility; potential prodrug
N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides (e.g., 4a-k) 7-Benzamide, 2-(CF₃) C₁₇H₁₀F₃NO₃ ~357.3 Cytotoxicity (A-549, MCF-7 cells); antioxidant
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (4a-g) 4-Methyl, 7-O-acetamide C₁₂H₁₁NO₄ ~233.2 Anticancer, antimicrobial activities

Key Observations :

  • Substituent Effects : The 2-methoxyphenyl group in the target compound may confer distinct electronic and steric effects compared to 4-fluorophenyl () or benzamide () analogs. The methoxy group’s electron-donating nature could modulate π-π stacking or hydrogen-bond interactions in biological targets .
  • Trifluoromethyl Role : The 2-CF₃ group, common to all listed compounds, enhances metabolic stability and hydrophobic interactions, critical for membrane permeability and target binding .
  • Acetamide vs.

Pharmacological and Functional Comparisons

Anticancer Activity:

  • 4-Fluorophenyl Analogs (): Exhibited cytotoxicity in cancer cell lines, with structure-activity relationships (SAR) suggesting that electron-withdrawing groups (e.g., 4-F) enhance potency.
  • Benzamide Derivatives (): Demonstrated IC₅₀ values in the micromolar range against A-549 (lung) and MCF-7 (breast) cancer cells. Molecular docking indicated interactions with HER2 and 3MNG kinases .
  • Target Compound : While direct data are lacking, the 2-methoxyphenyl substitution may redirect selectivity toward other oncogenic targets (e.g., tyrosine kinases or DNA topoisomerases) compared to fluorophenyl analogs.

Antioxidant Activity:

  • Benzamide Derivatives (): Showed radical scavenging activity in DPPH assays, linked to the chromone core’s redox properties.

Enzyme Inhibition:

  • HpSDH Inhibitors (): A structurally related chromenone derivative (3-(2-naphthyloxy)-4-oxo-2-CF₃) exhibited IC₅₀ = 3.9 µM against Helicobacter pylori succinate dehydrogenase (HpSDH), highlighting the scaffold’s versatility .

Physicochemical and Computational Insights

  • Solubility and Bioavailability : The target compound’s acetamide group improves aqueous solubility compared to ester derivatives (e.g., ’s methyl ester), though less than carboxylic acids. Its PSA (68.6 Ų) suggests moderate membrane permeability .
  • Docking Studies : For analogs, trifluoromethyl and aryl groups facilitated hydrophobic interactions in kinase active sites, while oxygen substituents (e.g., methoxy, acetamide) formed hydrogen bonds with catalytic residues .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step organic reactions:

  • Chromenone core formation : Cyclization of substituted salicylaldehyde derivatives with ethyl trifluoropyruvate under acidic conditions (e.g., H₂SO₄ catalysis at 60–80°C) .
  • Acetamide coupling : Reaction of the hydroxyl group on the chromenone with chloroacetyl chloride, followed by amidation with ammonia or amines. Carbodiimide coupling agents (e.g., EDC/HOBt) in DMF enhance efficiency .
  • Critical parameters : Temperature control during cyclization (prevents side reactions), anhydrous solvents (DMF, THF) for coupling, and purification via silica gel chromatography or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are recommended for structural elucidation?

  • NMR spectroscopy : ¹H NMR confirms the methoxy group (singlet at δ 3.8–4.0 ppm) and acetamide protons (δ 6.5–7.5 ppm). ¹³C NMR identifies carbonyl groups (C=O at ~170 ppm) and the trifluoromethyl carbon (δ 120–125 ppm, J coupling ~270 Hz) .
  • FT-IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated for analogous chromenone-acetamide structures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the trifluoromethyl group?

  • Analog synthesis : Replace CF₃ with CH₃, Cl, or H to assess electronic and steric effects.
  • Assays : Compare bioactivity in enzyme inhibition (e.g., COX-2, AChE) and cytotoxicity screens (e.g., MCF-7 cells). For example, CF₃ analogs often show enhanced lipophilicity (LogP ↑) and target binding due to electronegativity .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with hydrophobic enzyme pockets, where CF₃ may improve binding affinity by 20–30% compared to CH₃ .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., COX inhibition vs. cytotoxicity)?

  • Standardized assays : Use identical cell lines (e.g., HT-29 for COX-2) and enzyme sources (recombinant human isoforms).
  • Dose-response validation : Test across a wide concentration range (0.1–100 µM) to identify off-target effects. For example, cytotoxicity at >50 µM may mask specific COX-2 inhibition at lower doses .
  • Stability testing : Monitor compound integrity in assay media via HPLC to rule out degradation artifacts .

Q. What in silico strategies predict pharmacokinetic properties?

  • QSAR models : SwissADME predicts moderate bioavailability (TPSA ~90 Ų, LogP ~3.2) and CYP3A4-mediated metabolism.
  • Molecular dynamics (MD) : Simulations (GROMACS) assess blood-brain barrier permeability; the trifluoromethyl group may reduce CNS penetration due to increased polarity .
  • Toxicity profiling : ProTox-II identifies potential hepatotoxicity risks, guiding in vivo study design .

Methodological Recommendations

  • Contradiction Analysis : Replicate conflicting studies using orthogonal assays (e.g., ELISA for COX-2 vs. Western blot for protein expression) .
  • Experimental Design : Employ factorial design (e.g., Taguchi method) to optimize synthesis parameters (temperature, solvent ratio, catalyst loading) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.